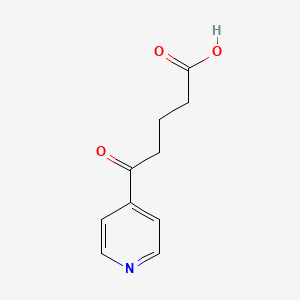

5-Oxo-5-(4-pyridyl)valeric acid

Description

Contextualization within Valeric Acid Derivatives and Pyridine (B92270) Chemistry

The structure of 5-Oxo-5-(4-pyridyl)valeric acid places it at the intersection of two important classes of organic compounds: valeric acid derivatives and pyridines. Valeric acid, or pentanoic acid, is a five-carbon carboxylic acid. wikipedia.org Its derivatives are characterized by the valeric acid backbone and are involved in various chemical reactions, such as the formation of amides, esters, and anhydrides. wikipedia.org

Pyridine, on the other hand, is a heterocyclic aromatic compound with the chemical formula C₅H₅N. wikipedia.org Structurally similar to benzene, one methine group is replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts basicity and unique reactivity to the pyridine ring, making it a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. wikipedia.orgnumberanalytics.com The chemistry of pyridine is rich and varied, encompassing electrophilic and nucleophilic substitution reactions. numberanalytics.com

This compound uniquely combines these features, possessing both a carboxylic acid function derived from valeric acid and a pyridine ring. This duality in its structure dictates its chemical behavior and potential applications.

Historical Perspective on Related Pyridyl-Ketone Acids

The study of pyridine and its derivatives has a long history, with pyridine itself first being isolated from coal tar in the 19th century. openaccessjournals.com The synthesis of pyridine derivatives has since expanded dramatically. openaccessjournals.com Key historical developments in pyridine synthesis include the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924. wikipedia.org

While a specific historical timeline for pyridyl-ketone acids is not extensively documented in readily available literature, the development of synthetic methods for creating ketones and functionalized pyridines has paved the way for the creation of compounds like this compound. The reaction of aldehydes and ketones with ammonia (B1221849) is a general and established method for producing various pyridine derivatives. nih.gov The ongoing exploration of pyridine chemistry continues to yield novel compounds with diverse functionalities.

Structural Features and Nomenclature of this compound

The systematic IUPAC name for this compound is 5-oxo-5-(4-pyridinyl)pentanoic acid. sigmaaldrich.com Its structure consists of a five-carbon chain (valeric acid) with a ketone group at the fifth carbon and a pyridine ring attached at the same position. The pyridine ring is connected via its fourth position to the carbonyl carbon of the valeric acid chain.

Key Structural Features:

Valeric Acid Backbone: A five-carbon carboxylic acid chain.

Ketone Group: A carbonyl group (C=O) at the C5 position.

Pyridine Ring: A heterocyclic aromatic ring attached at the C4 position.

This specific arrangement of functional groups imparts distinct chemical properties to the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| Physical Form | White solid |

| Purity | 97% |

Overview of Research Significance in Synthetic Organic Chemistry

This compound is a valuable intermediate in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a pyridyl ketone, allows for a variety of chemical transformations.

Potential Reactions:

Reduction: The ketone group can be reduced to a secondary alcohol, yielding 5-hydroxy-5-(4-pyridyl)valeric acid. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.

Oxidation: The pyridine ring can undergo oxidation reactions.

Esterification/Amidation: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively. wikipedia.org

The compound and its derivatives are subjects of research for their potential biological activities, serving as precursors for the synthesis of bioactive molecules. The unique positioning of the pyridine ring and the ketone group makes it a subject of interest for creating novel chemical entities with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-pyridin-4-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(2-1-3-10(13)14)8-4-6-11-7-5-8/h4-7H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZMNZRMIJRDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620417 | |

| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4940-07-2 | |

| Record name | 5-Oxo-5-(pyridin-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Oxo 5 4 Pyridyl Valeric Acid

Established Synthetic Routes to 5-Oxo-5-(4-pyridyl)valeric Acid

Direct and established synthetic routes for this compound are not readily found in a comprehensive search of the scientific literature. However, based on the structure of the target molecule, plausible synthetic pathways can be proposed by combining known reactions for the formation of γ-ketoacids and the functionalization of pyridine (B92270) rings.

Multi-step Synthesis Approaches

A multi-step synthesis would likely be the most viable approach to obtaining this compound. A hypothetical multi-step sequence could involve the coupling of a pyridine-4-yl synthon with a five-carbon chain precursor.

One potential, though challenging, route is the Friedel-Crafts acylation . Pyridines are generally poor substrates for classical Friedel-Crafts reactions due to the deactivation of the ring by the electronegative nitrogen atom and its propensity to coordinate with the Lewis acid catalyst. youtube.comsigmaaldrich.comorganic-chemistry.org However, modifications to this reaction, such as the use of highly reactive acylating agents or performing the reaction on a pre-functionalized, more reactive pyridine derivative (e.g., a pyridine N-oxide or a dihydropyridine), could potentially lead to the desired product. The acylation of a suitable pyridine precursor with glutaric anhydride (B1165640) or a derivative thereof would install the required carbon skeleton.

A more plausible multi-step approach would involve the use of organometallic reagents . For instance, the reaction of a 4-pyridyl organometallic species, such as 4-lithiopyridine (B8661376) or a 4-pyridyl Grignard reagent, with an appropriate electrophile derived from glutaric acid could form the key carbon-carbon bond. The electrophile could be an acyl chloride, an ester, or a Weinreb amide of a protected glutaric acid derivative.

Another strategy could be a cross-coupling reaction . A palladium-catalyzed coupling of a 4-halopyridine with a suitable organometallic reagent containing the five-carbon keto-acid chain (or a precursor) could be effective.

One-Pot Reaction Strategies

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer advantages in terms of efficiency and resource utilization. nih.gov While no specific one-pot strategy for this compound has been reported, one could envision a tandem reaction sequence. For example, a reaction cascade initiated by the addition of a nucleophile to a pyridine derivative, followed by reaction with a five-carbon electrophile and subsequent cyclization/rearrangement, could potentially lead to the target molecule. However, the development of such a process would require significant experimental investigation and optimization.

Precursor Compounds and Starting Materials in this compound Synthesis

The choice of precursors and starting materials is critical for a successful synthesis. Based on the proposed synthetic routes, the following compounds could serve as key starting materials:

| Precursor Category | Specific Examples |

| Pyridine Derivatives | 4-Halopyridines (e.g., 4-chloropyridine, 4-bromopyridine), Pyridine, Pyridine N-oxide, 4-Cyanopyridine |

| Five-Carbon Chain Precursors | Glutaric acid, Glutaric anhydride, Mono-esters of glutaric acid, Glutaroyl chloride |

| Reagents for Organometallic Routes | n-Butyllithium, Magnesium, Grignard reagents |

| Coupling Reaction Components | Palladium catalysts, Ligands |

The selection of the appropriate precursor would depend on the chosen synthetic strategy. For instance, in an organometallic approach, 4-halopyridines would be used to generate the corresponding lithiated or Grignard reagents. For a Friedel-Crafts type reaction, pyridine itself or a more activated derivative would be the starting point.

Reaction Conditions and Optimization in this compound Preparation

The optimization of reaction conditions is paramount to achieving a reasonable yield and purity of the final product.

Catalytic Systems and Reagents

The choice of catalyst is highly dependent on the reaction type. For Friedel-Crafts acylations , strong Lewis acids like aluminum chloride (AlCl₃) are typically used, although their use with pyridines is problematic. nih.govnih.gov Alternative catalysts or promoters might be necessary. In cross-coupling reactions , palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly employed. For reactions involving organometallic intermediates, the choice of the organometallic reagent itself (e.g., organolithium vs. Grignard) can significantly impact the outcome.

Solvent Effects and Temperature Control

The solvent can play a crucial role in the reaction's success. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) are generally used for reactions involving organometallic reagents to prevent their decomposition. For Friedel-Crafts reactions, non-polar solvents like nitrobenzene (B124822) or carbon disulfide are traditional choices, though greener alternatives are increasingly sought.

Temperature control is also critical. Reactions involving highly reactive intermediates like organolithium reagents are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. In contrast, Friedel-Crafts acylations and some cross-coupling reactions may require heating to proceed at a reasonable rate. The optimal temperature profile would need to be determined empirically for any proposed synthetic route.

Purification Techniques for Synthetic Products

Following the synthesis of this compound, achieving a high degree of purity is essential for its use in further applications. The inherent polarity of the molecule, due to the presence of a pyridine ring, a ketone, and a carboxylic acid functional group, dictates the choice of purification methods. The most common and effective techniques are recrystallization and column chromatography.

Recrystallization: This technique relies on the principle of differential solubility of the target compound and impurities in a suitable solvent or solvent system at varying temperatures. For polar compounds like pyridine carboxylic acids, the selection of an appropriate solvent is critical. The ideal solvent would dissolve the compound completely at an elevated temperature but only sparingly at room temperature or below, allowing for the crystallization of the pure product upon cooling while impurities remain in the solution. While specific solvent systems for this compound are not extensively documented in public literature, suitable candidates would include polar protic solvents like water or ethanol, or mixtures with other organic solvents to fine-tune solubility.

Column Chromatography: When recrystallization does not yield sufficient purity, or for separating complex mixtures, column chromatography is the method of choice. Given the compound's polarity, several chromatographic strategies can be employed.

Normal-Phase Chromatography: This involves a polar stationary phase, typically silica (B1680970) gel, and a less polar mobile phase. For highly polar, nitrogen-containing compounds like pyridines, streaking or poor separation can occur due to strong interactions with acidic sites on the silica surface. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534), to the eluent. A common solvent system for polar compounds is a gradient of methanol (B129727) in a less polar solvent like dichloromethane (B109758) rochester.edu.

Reverse-Phase Chromatography: In this setup, a non-polar stationary phase (e.g., C8 or C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). This technique is particularly effective for purifying polar compounds sorbtech.com. Preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase column is a powerful tool for obtaining high-purity fractions grafiati.com.

The table below summarizes potential purification strategies for this compound.

| Purification Technique | Stationary Phase | Potential Mobile Phase / Solvent | Key Considerations |

| Recrystallization | N/A | Water, Ethanol, Ethanol/Water mixtures | Solvent choice is crucial; depends on empirical solubility tests. |

| Normal-Phase Column | Silica Gel | Dichloromethane/Methanol gradient | Addition of ~1% triethylamine can prevent peak tailing rochester.edureddit.com. |

| Reverse-Phase Column | C18-bonded Silica | Water/Acetonitrile or Water/Methanol gradient | Excellent for purifying polar compounds; often used in preparative HPLC sorbtech.comgrafiati.com. |

| Ion-Exchange Column | Anion or Cation Exchange Resin | Aqueous buffers | Can separate based on the charge of the carboxylic acid or protonated pyridine. |

Green Chemistry Principles in this compound Synthesis

Traditional synthetic methods for aromatic and heteroaromatic ketones, such as the Friedel-Crafts acylation, often fall short of modern green chemistry standards. These reactions typically employ stoichiometric amounts of strong Lewis acid catalysts like aluminum chloride (AlCl₃), which generate large quantities of corrosive and hazardous waste, leading to a poor atom economy organic-chemistry.orgrsc.org. The pursuit of greener alternatives is a key focus in modern organic synthesis.

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product rsc.org. A traditional Friedel-Crafts acylation to produce a precursor to this compound, for instance, by reacting pyridine with glutaric anhydride using aluminum chloride, demonstrates poor atom economy. The catalyst (AlCl₃) is consumed in the reaction and requires aqueous workup, generating significant waste.

Theoretical Atom Economy for a Conventional Friedel-Crafts Acylation:

A plausible, though not green, synthesis could involve the reaction of pyridine with glutaric anhydride and a stoichiometric amount of AlCl₃.

Reactants:

Pyridine (C₅H₅N): 79.1 g/mol

Glutaric Anhydride (C₅H₆O₃): 114.1 g/mol

Aluminum Chloride (AlCl₃): 133.3 g/mol (consumed as waste)

Desired Product:

this compound (C₁₀H₁₁NO₃): 193.2 g/mol

Solvent-Free or Environmentally Benign Solvent Approaches

The choice of solvent is another critical factor in green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research has focused on reducing or eliminating their use.

Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat) is an ideal green approach, as it simplifies workup, reduces waste, and can lower energy costs. Solvent-free Friedel-Crafts acylations have been successfully developed, often by grinding the solid reactants together, sometimes with a solid-supported catalyst tandfonline.comjmchemsci.com. This approach minimizes the use of hazardous substances and can lead to high yields efficiently tandfonline.com.

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are sought.

Deep Eutectic Solvents (DESs): These materials are mixtures of two or more components (a hydrogen bond donor and a hydrogen bond acceptor) that form a eutectic with a melting point much lower than the individual components nih.gov. DESs are attractive green solvents because they are often biodegradable, have low toxicity, low volatility, and can be derived from inexpensive starting materials like choline (B1196258) chloride and urea (B33335) nih.govrsc.org. Importantly, some DESs, such as those made from choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can act as both the solvent and the Lewis acid catalyst for Friedel-Crafts acylations, simplifying the reaction system and allowing for catalyst recycling rsc.orgresearchgate.net. The use of metal triflates within DESs has also been shown to be an effective and reusable catalytic system for these reactions nih.govacs.orgelsevierpure.com.

Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly desirable medium for green synthesis. Organocatalytic methods, for instance using N-heterocyclic iod(az)olium salts, have been developed to promote Friedel-Crafts type reactions in water, offering a mild and inexpensive green protocol rsc.orgnih.gov.

The table below compares conventional methods with potential green alternatives for the synthesis of pyridyl ketones like this compound.

| Approach | Catalyst | Solvent | Key Green Advantages |

| Conventional | Stoichiometric AlCl₃ | Chlorinated Solvents (e.g., Dichloromethane) | None; poor atom economy, hazardous solvent and waste. |

| Solvent-Free | AlCl₃, ZnO, or other solid catalysts | None | Eliminates solvent waste, simplifies purification organic-chemistry.orgtandfonline.com. |

| Deep Eutectic Solvents | Metal triflates or DES itself (e.g., [CholineCl][ZnCl₂]₃) | Deep Eutectic Solvent | Low toxicity, recyclable catalyst/solvent system, high yields nih.govnih.govrsc.org. |

| Aqueous Organocatalysis | N-heterocyclic salts | Water | Utilizes a benign solvent, avoids heavy metals, mild conditions rsc.orgnih.gov. |

| Metal/Halogen-Free | Methanesulfonic anhydride | None or high-boiling solvent | Avoids metallic and halogenated waste streams acs.org. |

By adopting these modern strategies, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformation Mechanisms of 5 Oxo 5 4 Pyridyl Valeric Acid

Reactions Involving the Pyridine (B92270) Moiety of 5-Oxo-5-(4-pyridyl)valeric Acid

The pyridine ring is an electron-deficient aromatic system, a characteristic that fundamentally influences its reactivity. This electron deficiency is caused by the electronegative nitrogen atom, which withdraws electron density from the ring carbons. quimicaorganica.orgyoutube.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) reactions on the pyridine ring are generally challenging. The ring's electron-poor nature makes it significantly less reactive towards electrophiles than benzene. quimicaorganica.org Furthermore, the lone pair of electrons on the nitrogen atom is basic and readily reacts with the acidic catalysts (both Brønsted and Lewis acids) typically required for EAS reactions. youtube.comgcwgandhinagar.com This interaction forms a pyridinium (B92312) salt, which further deactivates the ring towards electrophilic attack by introducing a positive charge. youtube.comgcwgandhinagar.com

For this compound, the deactivating effect is compounded by the presence of the electron-withdrawing acyl group at the 4-position. Consequently, forcing conditions are required for electrophilic substitution to occur. When such reactions do proceed, substitution is directed to the C-3 and C-5 positions (meta to the nitrogen atom), as the intermediates for attack at these positions are less destabilized than those for attack at the C-2, C-4, and C-6 positions. quimicaorganica.org Standard EAS reactions like Friedel-Crafts alkylations and acylations are generally not viable because the Lewis acid catalyst will coordinate preferentially with the pyridine nitrogen. quimicaorganica.orggcwgandhinagar.com

| Reaction Type | Typical Reagents | Conditions & Remarks |

| Nitration | HNO₃ / H₂SO₄ | Requires very high temperatures (e.g., 300°C); yields are typically low due to the formation of a deactivated pyridinium salt. youtube.com |

| Sulfonation | SO₃ / H₂SO₄ | Requires high temperatures; the reaction is often reversible. youtube.com |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Harsh conditions are necessary. The Lewis acid catalyst complexes with the nitrogen, deactivating the ring. youtube.com |

| Friedel-Crafts | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Generally unsuccessful as the Lewis acid catalyst reacts with the nitrogen atom instead of activating the electrophile. quimicaorganica.orggcwgandhinagar.com |

Nucleophilic Attack on the Pyridine Nitrogen

While the pyridine ring is resistant to electrophiles, the nitrogen atom itself can be susceptible to nucleophilic attack, although this is not a common reaction pathway for simple pyridines. However, in specific molecular contexts, particularly with strong, soft nucleophiles, direct attack on the nitrogen can occur. For instance, studies on related bis(imino)pyridine systems have shown that organolithium reagents (MeLi) can attack the pyridine nitrogen. scielo.org.mxrsc.org This reactivity is highly dependent on stereoelectronic factors, such as the conformation of the molecule, which can make the nitrogen atom a more favorable electrophilic site. scielo.org.mx For this compound, such a reaction would be considered unconventional but might be achievable with highly reactive, soft nucleophiles under specific conformational and reaction conditions.

Coordination Chemistry with Metal Centers

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it an excellent ligand for a wide variety of metal ions. uci.eduresearchgate.net this compound can act as a monodentate ligand, coordinating to a metal center exclusively through the pyridyl nitrogen. Furthermore, the presence of the carboxylic acid group introduces the possibility of more complex coordination modes. The carboxylate group can also coordinate to metal centers, allowing the entire molecule to function as a bidentate or even a bridging ligand, forming polynuclear coordination complexes or metal-organic frameworks. The formation of stable five- or six-membered chelate rings often enhances the stability of the resulting metal complexes. researchgate.net

Reactions of the Ketone Functionality in this compound

The ketone group in this compound is a key site for chemical transformations, offering pathways to a variety of derivatives through reduction and addition reactions.

Carbonyl Reductions

The carbonyl group of the ketone is readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. Selective reducing agents are employed to ensure that other functional groups, such as the pyridine ring and the carboxylic acid, remain unaffected.

| Reducing Agent | Product | Selectivity |

| Sodium borohydride (B1222165) (NaBH₄) | 5-Hydroxy-5-(4-pyridyl)valeric acid | Highly selective for the ketone over the carboxylic acid and the aromatic pyridine ring. |

| Lithium aluminum hydride (LiAlH₄) | 5-(4-pyridyl)pentane-1,5-diol | A stronger reducing agent that would reduce both the ketone and the carboxylic acid. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | 5-Hydroxy-5-(4-pyridyl)valeric acid or further reduction | Can reduce the ketone, but may also reduce the pyridine ring under more vigorous conditions. |

The reduction with sodium borohydride is a common and effective method for synthesizing 5-Hydroxy-5-(4-pyridyl)valeric acid.

Addition Reactions to the Carbonyl Group

The electrophilic carbon atom of the ketone's carbonyl group is susceptible to attack by a wide range of nucleophiles. These addition reactions are characteristic of ketones and lead to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the carbonyl carbon to form tertiary alcohols after an acidic workup.

Reaction with Nitrogen Nucleophiles: Primary amines (R-NH₂) react with the ketone to form imines (Schiff bases). libretexts.org Other nitrogen-based nucleophiles like hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (H₂NNH₂) yield oximes and hydrazones, respectively. These reactions are often catalyzed by acid and involve the elimination of a water molecule from an intermediate carbinolamine. libretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, which introduces both a hydroxyl and a nitrile group into the molecule.

These reactions provide versatile pathways for elaborating the structure of this compound, enabling the synthesis of a diverse array of derivatives.

Condensation Reactions

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, allows it to participate in various condensation reactions. A notable example is the Knoevenagel condensation, a reaction involving the active methylene (B1212753) group adjacent to the ketone. This type of reaction has been utilized to synthesize a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. researchgate.netnih.gov In these syntheses, the ketone functionality of a related pentanoic acid derivative reacts with an aldehyde to form a new carbon-carbon double bond. researchgate.netnih.gov

Another significant condensation reaction is the three-component condensation involving 5-aminoimidazole derivatives, aldehydes, and Meldrum's acid to produce tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net While not directly involving this compound itself, this highlights the utility of related oxo-acid structures in building complex heterocyclic systems. researchgate.net The key step in this process is the condensation of an in situ-generated aminothiophene with an aromatic aldehyde and Meldrum's acid. researchgate.net

Transformations of the Carboxylic Acid Group in this compound

The carboxylic acid group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

The carboxylic acid moiety can be readily converted into esters and amides, which are important intermediates in the synthesis of more complex molecules.

Esterification: Esterification of the carboxylic acid group is a common transformation. For example, related 4-oxo-pentanoic acid can be converted to its ethyl ester, known as ethyl levulinate. nist.gov This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters can serve as building blocks for further synthetic modifications.

Amidation: The carboxylic acid can also be transformed into amides through reaction with amines. This is exemplified by the synthesis of 5-Oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid and 5-Oxo-5-(4-phenyl-1-piperazinyl)pentanoic acid. sigmaaldrich.comsigmaaldrich.com These reactions typically involve activating the carboxylic acid, for instance by converting it to an acid chloride or using a coupling agent, followed by the addition of the desired amine. The resulting amides often exhibit interesting biological activities.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethanol | Ethyl 5-oxo-5-(4-pyridyl)valerate | Esterification |

| This compound | 1-(2-Pyrimidinyl)piperazine | 5-Oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid | Amidation |

| This compound | 1-Phenylpiperazine | 5-Oxo-5-(4-phenyl-1-piperazinyl)pentanoic acid | Amidation |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation of this compound. While specific studies on the decarboxylation of this particular compound are not prevalent, the decarboxylation of related compounds like p-coumaric acid has been studied. mdpi.com The thermal decomposition of p-coumaric acid over nanoceria occurs primarily through decarboxylation, yielding 4-vinylphenol. mdpi.com This process can occur through different mechanisms depending on how the acid is bound to the catalyst surface, including monodentate, bidentate bridging, and bidentate chelate carboxylate complexes. mdpi.com It is plausible that similar catalytic conditions could induce the decarboxylation of this compound.

Multi-Component Reactions and Derivatization Strategies Utilizing this compound

This compound serves as a valuable building block in multi-component reactions (MCRs), which are efficient synthetic strategies for constructing complex molecules in a single step. nih.gov MCRs offer advantages in terms of atom economy and procedural simplicity. nih.gov

Derivatives of this compound can be utilized in MCRs to generate diverse heterocyclic structures. For instance, a three-component reaction of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid in DMSO has been used to synthesize 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids. nih.govresearchgate.net Although this example does not directly use this compound, it demonstrates the potential of similar keto-acid structures in such reactions.

The versatility of the oxo-valeric acid scaffold is further highlighted in the synthesis of various biologically active molecules. For example, derivatives have been used to create pyrazolo[3,4-b]pyridine-4-carboxylic acids and spiroindenopyridazine-4H-pyran derivatives. mdpi.com These reactions often involve the condensation of multiple components under specific conditions to yield complex products with potential applications in medicinal chemistry. mdpi.com

Reaction Kinetics and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies specifically on the transformations of this compound are not extensively documented in the reviewed literature. However, mechanistic insights can be inferred from related reactions.

For example, the mechanism of MCRs involving similar keto-acids has been investigated. The transformation of salicylaldehydes, malononitrile dimer, and malonic acid into chromeno[2,3-b]pyridines is proposed to proceed through a series of steps involving Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. nih.govresearchgate.net

In the context of decarboxylation, studies on p-coumaric acid pyrolysis have shown that the reaction proceeds via different pathways depending on the surface binding mode. mdpi.com The decomposition of associates and monodentate bound complexes occurs at lower temperatures, while bidentate bridging and chelate complexes decompose at higher temperatures. mdpi.com Such detailed mechanistic understanding is crucial for optimizing reaction conditions and product yields.

Further research focusing on the kinetics and mechanisms of reactions involving this compound would be beneficial for the rational design of new synthetic methodologies and the targeted synthesis of novel functional molecules.

Spectroscopic and Analytical Methods for the Elucidation and Quantification of 5 Oxo 5 4 Pyridyl Valeric Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.

For 5-Oxo-5-(4-pyridyl)valeric acid, characteristic IR absorption bands would be expected for the carboxylic acid, ketone, and pyridine (B92270) functional groups. A typical IR spectrum analysis would involve the identification and assignment of these key vibrational modes.

Hypothetical IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1685 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1420 | Medium | O-H bend (Carboxylic acid) |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

Raman Spectroscopic Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the analysis of this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the pyridine ring and the carbon-carbon backbone. The combination of IR and Raman data would provide a more complete picture of the vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Studies

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the aliphatic chain.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.7 | Doublet | 2H | H-2', H-6' (Pyridyl) |

| ~7.8 | Doublet | 2H | H-3', H-5' (Pyridyl) |

| ~3.1 | Triplet | 2H | H-5 |

| ~2.4 | Triplet | 2H | H-3 |

| ~2.0 | Quintet | 2H | H-4 |

¹³C NMR Spectroscopic Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~198 | C=O (Ketone) |

| ~174 | C=O (Carboxylic acid) |

| ~150 | C-2', C-6' (Pyridyl) |

| ~142 | C-4' (Pyridyl) |

| ~121 | C-3', C-5' (Pyridyl) |

| ~35 | C-5 |

| ~33 | C-3 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the aliphatic chain and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the signals of protons with their directly attached carbon atoms.

The application of these 2D NMR techniques would allow for the unambiguous assignment of all ¹H and ¹³C NMR signals, thus confirming the chemical structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in the characterization of this compound, providing definitive information on its molecular weight and structural features through controlled fragmentation.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. While the molecular ion peak for aliphatic carboxylic acids can be weak, the fragmentation pattern is often highly informative for structure elucidation miamioh.edu.

For this compound, the molecular ion (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation is likely to be directed by the functional groups present: the pyridine ring, the ketone, and the carboxylic acid.

Key fragmentation pathways anticipated in the EI-MS of this compound include:

Alpha-cleavage adjacent to the carbonyl group of the ketone, which is a characteristic fragmentation for ketones libretexts.org. This would result in the formation of a pyridoyl cation.

Cleavage of the bonds adjacent to the carboxyl group, leading to the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45) miamioh.edulibretexts.org.

McLafferty rearrangement , a common fragmentation pathway for compounds containing a carbonyl group and a γ-hydrogen, could lead to the formation of a characteristic fragment ion miamioh.edu.

Fragmentation of the pyridine ring itself, although the aromatic ring is relatively stable.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 193 | [C10H11NO3]+• | Molecular Ion (M+) |

| 176 | [C10H10NO2]+ | Loss of •OH |

| 148 | [C9H8NO]+ | Loss of •COOH |

| 120 | [C7H4NO]+ | Alpha-cleavage at the ketone |

| 106 | [C6H4N]+ | Further fragmentation of the pyridoyl cation |

| 78 | [C5H4N]+ | Pyridyl cation |

Note: This table is illustrative and based on general fragmentation principles. Actual experimental data may vary.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, ESI would likely generate the protonated molecule, [M+H]+. In negative ion mode, the deprotonated molecule, [M-H]-, would be observed. ESI is particularly useful when coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures.

Tandem mass spectrometry (MS/MS) of the precursor ions ([M+H]+ or [M-H]-) can be used to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS is typically more controlled than in EI-MS and can reveal information about the connectivity of the molecule. For instance, the fragmentation of sesquiterpene pyridine alkaloids in ESI-MS/MS has been shown to produce characteristic ions corresponding to the pyridine moiety nih.gov.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C10H11NO3), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a critical tool for confirming the identity of the compound.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector.

Given the presence of both a basic pyridine ring and an acidic carboxylic acid group, this compound is a zwitterionic compound at certain pH values helixchrom.com. This property can be exploited for its separation using mixed-mode chromatography, such as a reversed-phase cation-exchange column helixchrom.comsielc.com.

A typical HPLC method for a pyridine carboxylic acid would involve:

Stationary Phase: A C18 column or a mixed-mode column (e.g., Primesep 100) that provides both hydrophobic and ion-exchange interactions sielc.com.

Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer. The retention time can be controlled by adjusting the organic solvent concentration, buffer pH, and buffer concentration helixchrom.comsielc.com.

Detection: UV detection is suitable due to the presence of the pyridine ring, which absorbs UV light. The detection wavelength would be set at one of the absorption maxima of the compound.

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Mixed-mode C18/Cation-exchange, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

Note: This table represents a starting point for method development and would require optimization.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid) that can lead to poor peak shape and thermal degradation libretexts.org.

Therefore, derivatization is generally required to increase the volatility and thermal stability of the analyte libretexts.org. Common derivatization strategies for carboxylic acids and ketones include:

Esterification: The carboxylic acid group can be converted to a more volatile ester, for example, a methyl ester, using reagents like diazomethane or by acid-catalyzed reaction with methanol (B129727) colostate.edu.

Silylation: The active hydrogen of the carboxylic acid can be replaced with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) libretexts.org.

Oximation: The keto group can be derivatized to an oxime to improve its chromatographic behavior researchgate.netnih.gov.

The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the molecule gcms.cz. After derivatization, the resulting compound can be analyzed on a standard non-polar or medium-polarity GC column coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique extensively employed in synthetic chemistry to monitor the progress of reactions. Its application is crucial in determining the optimal reaction time, identifying the presence of starting materials, intermediates, and products, and in the preliminary assessment of product purity. For the synthesis of this compound, TLC serves as an indispensable tool to track the conversion of reactants to the desired product.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). silicycle.com The separation is governed by the polarity of the compounds in the mixture. utoronto.ca More polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value. ualberta.cawvu.edu

In a typical reaction monitoring setup using TLC, aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials. libretexts.orgrochester.edu The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. libretexts.org

For monitoring the synthesis of this compound, which could be synthesized via a Friedel-Crafts acylation reaction between pyridine and glutaric anhydride (B1165640), a standard TLC protocol would be employed. researchgate.netorganic-chemistry.org Given the chemical nature of the involved compounds—pyridine (a basic heterocycle), glutaric anhydride (a cyclic anhydride), and the product, this compound (a keto-carboxylic acid)—careful selection of the stationary and mobile phases, as well as the visualization technique, is paramount for achieving a clear and interpretable chromatogram.

Stationary Phase:

Standard silica gel 60 F254 plates are commonly used as the stationary phase for the analysis of polar organic compounds like this compound and its precursors. libretexts.org The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave UV light (254 nm). libretexts.org

Mobile Phase Selection:

The choice of the mobile phase, or eluent, is critical for effective separation. libretexts.org The polarity of the eluent needs to be optimized to ensure that all components of the reaction mixture are adequately separated on the TLC plate. A common starting point for developing a suitable mobile phase is a mixture of a less polar solvent and a more polar solvent, such as hexane and ethyl acetate. libretexts.org For the separation of polar compounds like pyridine derivatives and carboxylic acids, more polar solvent systems are generally required. nih.govsielc.com

Due to the presence of a carboxylic acid group in this compound, "tailing" or "streaking" of the spot on the silica gel plate can occur. This is a result of strong interactions between the acidic proton of the carboxylic acid and the acidic silica gel. To mitigate this effect, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This acidic additive protonates the silica gel surface and the analyte, leading to sharper, more defined spots.

A suitable mobile phase for monitoring the synthesis of this compound would be a mixture of a moderately polar solvent like ethyl acetate or dichloromethane (B109758) and a more polar solvent such as methanol, with the addition of a small percentage of acetic acid. An example of a well-suited mobile phase system is a mixture of Dichloromethane:Methanol:Acetic Acid in a 90:9:1 ratio.

Visualization:

Since many organic compounds are colorless, various techniques are used to visualize the separated spots on the TLC plate. silicycle.comillinois.edu

UV Light: The pyridine ring in this compound and the starting material pyridine are aromatic and therefore UV-active. libretexts.org When the TLC plate is viewed under a UV lamp (254 nm), these compounds will appear as dark spots against the fluorescent green background of the plate. libretexts.org This is a non-destructive method of visualization. silicycle.com

Chemical Stains: Following UV visualization, the plate can be treated with a chemical stain for destructive visualization, which can reveal compounds that are not UV-active and provide additional information based on the color of the spots. silicycle.comillinois.edu

Potassium Permanganate (KMnO4) Stain: This stain is a general oxidizing agent that reacts with a wide range of organic compounds, including ketones and the pyridine ring. Compounds that can be oxidized will appear as yellow or brown spots on a purple background. reachdevices.com

Bromocresol Green: This is a specific indicator for acidic compounds. illinois.edu It will produce yellow spots against a blue or green background in the presence of the carboxylic acid group of this compound. epfl.ch

Expected TLC Profile and Data Interpretation:

In a hypothetical synthesis of this compound from pyridine and glutaric anhydride, the progress of the reaction can be monitored by observing the changes in the TLC profile over time. The table below illustrates the expected Retention Factors (Rf) for the involved compounds in a Dichloromethane:Methanol:Acetic Acid (90:9:1) mobile phase system on a silica gel plate.

| Compound | Structure | Polarity | Expected Rf Value |

| Pyridine (Starting Material) |  | Moderately Polar | ~ 0.65 |

| Glutaric Anhydride (Starting Material) |  | Polar | ~ 0.50 |

| This compound (Product) |  | Highly Polar | ~ 0.30 |

Note: The Rf values are estimates and can vary depending on the exact experimental conditions.

The progress of the reaction would be observed on the TLC plate as a gradual decrease in the intensity of the spots corresponding to pyridine and glutaric anhydride, and a simultaneous increase in the intensity of the new, lower Rf spot corresponding to the more polar product, this compound. The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate.

The following table summarizes the visualization results for the compounds involved:

| Compound | UV (254 nm) | Potassium Permanganate Stain | Bromocresol Green Stain |

| Pyridine | Dark Spot | Yellow/Brown Spot | No Reaction (Blue/Green Background) |

| Glutaric Anhydride | Not Visible | Yellow/Brown Spot | No Reaction (Blue/Green Background) |

| This compound | Dark Spot | Yellow/Brown Spot | Yellow Spot |

By utilizing this systematic TLC approach, a synthetic chemist can efficiently and accurately monitor the formation of this compound, ensuring the reaction proceeds to completion and providing valuable preliminary information for the subsequent purification steps.

Theoretical and Computational Studies of 5 Oxo 5 4 Pyridyl Valeric Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

To understand the fundamental properties of 5-Oxo-5-(4-pyridyl)valeric acid, quantum chemical calculations would be essential. These calculations could provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a molecule of this size. A typical DFT study would involve geometry optimization to find the most stable arrangement of atoms. Different functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) could be employed to ensure the reliability of the results. Such calculations would yield key geometric parameters like bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Ab Initio Methods

Ab initio methods, which are based on first principles without empirical parameters, could also be applied. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy, albeit at a greater computational expense. These methods would provide a benchmark for the DFT results and a more refined understanding of the electronic structure.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared with experimental data, can help to confirm the molecular structure and assign the observed signals to specific atoms in the molecule.

Vibrational Frequency Calculations

The vibrational frequencies of a molecule correspond to the infrared (IR) and Raman bands observed experimentally. By performing vibrational frequency calculations, typically using DFT, a theoretical vibrational spectrum can be generated. This calculated spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O and C-N bonds or the bending of C-H bonds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions. By employing quantum mechanical methods, researchers can map out the energetic landscape of a reaction, identifying the most likely pathways from reactants to products.

Transition State Characterization

A crucial aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are commonly used to locate and characterize the geometry and energy of these fleeting structures. For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states would allow for the determination of activation energies, which are key predictors of reaction rates.

At present, there is a lack of specific published data detailing the transition state geometries and energies for reactions directly involving this compound.

Reaction Pathway Mapping

Mapping the entire reaction pathway provides a comprehensive picture of a chemical transformation. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting potential energy surface can reveal the feasibility of different proposed mechanisms. For instance, in the synthesis of this compound, computational mapping could elucidate the step-by-step process, highlighting key intermediates and the energetic barriers between them.

Detailed reaction pathway maps for the synthesis or reactions of this compound have not been found in the surveyed scientific literature.

Molecular Docking and Simulation Studies (General Principles, no specific biological effects)

Molecular docking and simulation are computational techniques used to predict how a small molecule, or ligand, might bind to a larger molecule, typically a protein or nucleic acid. These methods are fundamental in drug discovery and materials science for understanding intermolecular interactions at a molecular level.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the dynamic interactions, conformational changes, and stability of the complex.

While the general principles of molecular docking and simulation are well-established, specific studies applying these techniques to this compound are not readily found. Such studies could, in principle, explore its interactions with various enzymes or materials, providing insights into its potential applications without focusing on specific biological outcomes.

Biochemical and Enzymatic Transformations of 5 Oxo 5 4 Pyridyl Valeric Acid

In Vitro Enzymatic Reactivity Studies with Model Enzymes

Due to the absence of specific studies on 5-Oxo-5-(4-pyridyl)valeric acid, this section will discuss hypothetical interactions with model enzymes based on the reactivity of its core chemical moieties: the pyridine (B92270) ring and the keto-acid chain.

Enzyme Binding and Substrate Specificity Investigations

The binding of this compound to an enzyme's active site would be dictated by the specific functional groups present in the molecule. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. The ketone group also presents a site for hydrogen bonding.

Enzymes that recognize pyridine-containing substrates or keto acids would be the most likely candidates for interaction. For instance, enzymes involved in the metabolism of nicotinic acid and its derivatives could potentially bind this compound. Similarly, dehydrogenases and decarboxylases that act on various keto acids might exhibit some affinity for this compound. The substrate specificity of such enzymes would determine the nature and extent of any binding.

Characterization of Enzymatic Cleavage or Modification Products

Hypothetically, enzymatic action on this compound could lead to several modification products. These transformations could involve either the pyridine ring or the valeric acid side chain.

Potential Enzymatic Modifications:

| Enzyme Class | Potential Transformation | Hypothetical Product |

| Monooxygenases | Hydroxylation of the pyridine ring | 5-Oxo-5-(hydroxypyridyl)valeric acid |

| Dioxygenases | Cleavage of the pyridine ring | Acyclic derivatives |

| Dehydrogenases | Reduction of the ketone group | 5-Hydroxy-5-(4-pyridyl)valeric acid |

| Decarboxylases | Removal of the carboxyl group | 4-(4-Pyridyl)butan-1-one |

| Transaminases | Conversion of the ketone to an amino group | 5-Amino-5-(4-pyridyl)valeric acid |

These potential transformations are based on known enzymatic reactions on analogous substrates. For example, microbial systems are known to hydroxylate the pyridine ring as an initial step in its degradation. asm.orgportlandpress.com Keto acids are central intermediates in many metabolic pathways and are subject to a variety of enzymatic conversions, including reduction, decarboxylation, and transamination. tuscany-diet.netwikipedia.org

Potential Metabolic Pathways In Vitro (Excluding Human or Animal Studies)

In vitro studies using microbial systems or isolated enzymes can provide insights into the potential metabolic fate of this compound.

Microbial Transformation Studies

Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of metabolizing a wide range of organic compounds, including heterocyclic molecules like pyridine. nih.govnih.gov Several microbial species have been shown to degrade pyridine and its derivatives. asm.orgasm.org The metabolic pathways often involve initial hydroxylation of the pyridine ring, followed by ring cleavage. asm.orgportlandpress.com

A hypothetical microbial transformation pathway for this compound could initiate with the enzymatic hydroxylation of the pyridine ring. Subsequent enzymatic reactions could lead to the opening of the ring, ultimately breaking down the molecule into smaller, more readily metabolizable fragments. The rate of transformation would likely depend on the specific microbial strain and the substituents on the pyridine ring. nih.govnih.gov

Isolated Enzyme System Interactions

Interactions of this compound with isolated enzyme systems could further elucidate its potential biochemical transformations. For instance, flavin-dependent monooxygenases are known to be involved in the initial oxidative cleavage of the pyridine ring in some bacteria. asm.org

The keto acid moiety of the molecule could interact with various enzymes of central metabolism. Keto acids are key intermediates in pathways like the citric acid cycle and amino acid metabolism. tuscany-diet.netwikipedia.org Enzymes such as α-keto acid dehydrogenases could potentially act on the valeric acid chain, leading to its further breakdown.

Role as a Precursor or Degradation Product in Hypothetical Biochemical Cycles

While this compound is not a known intermediate in major established biochemical cycles, its structure suggests potential roles in hypothetical or engineered metabolic pathways.

As a precursor , it could theoretically be used in the chemo-enzymatic synthesis of more complex molecules, such as substituted piperidines, which are valuable in medicinal chemistry. acs.org

As a degradation product , it could arise from the breakdown of larger molecules containing a 4-substituted pyridine ring. The microbial degradation of various pyridine-containing compounds ultimately leads to intermediates that can enter central metabolic pathways. asm.org For example, the degradation of some pyridine derivatives can yield succinic acid, which is an intermediate in the citric acid cycle. asm.org It is plausible that the complete microbial degradation of this compound could eventually lead to common metabolic intermediates.

Biosynthetic Precursor Analysis (Theoretical)

The biosynthesis of this compound can be theoretically dissected into the formation of its two primary structural components: the 4-substituted pyridine ring and the five-carbon oxo-valeric acid side chain. The final assembly would likely involve a condensation reaction between activated forms of these two precursors.

Pyridine Ring Formation: The pyridine nucleus in natural products, particularly pyridine alkaloids like nicotine, is commonly derived from nicotinic acid. egpat.comimperial.ac.ukuomustansiriyah.edu.iq The biosynthesis of nicotinic acid itself originates from primary metabolites. In plants and some bacteria, this occurs via the quinolinate pathway, which utilizes aspartic acid and dihydroxyacetone phosphate as initial substrates. Therefore, these fundamental molecules from amino acid and carbohydrate metabolism are considered the ultimate precursors to the pyridine ring.

Side-Chain Formation: The 5-oxo-valeric acid (or 4-formylbutyric acid) side chain is a five-carbon keto acid. Its biosynthesis can be postulated to arise from the condensation of precursors from central carbon metabolism. A plausible route involves the condensation of succinyl-CoA (a four-carbon intermediate from the Krebs cycle) with acetyl-CoA (a two-carbon unit). This type of Claisen condensation is a common strategy in biochemistry for carbon-carbon bond formation to generate keto-acyl structures. Subsequent decarboxylation and modification would yield the required five-carbon chain.

Final Assembly: The final step in the proposed biosynthetic pathway would be the enzymatic coupling of the activated pyridine precursor (such as 4-pyridyl-CoA) with the five-carbon side-chain precursor. This reaction would likely be catalyzed by a synthase or a similar acyltransferase enzyme, forming the ketone linkage and yielding the final this compound molecule.

Table 1: Theoretical Biosynthetic Precursors for this compound

| Component | Immediate Precursor (Postulated) | Ultimate Metabolic Origin |

|---|---|---|

| Pyridine Ring | Nicotinic Acid / Quinolinic Acid | Aspartic Acid, Dihydroxyacetone Phosphate |

| 5-Oxo-valeric Acid Side Chain | Succinyl-CoA, Acetyl-CoA | Krebs Cycle, Fatty Acid Metabolism |

Degradative Pathway Postulation

The microbial degradation of pyridine and its derivatives has been the subject of considerable research, providing a strong basis for postulating a degradative pathway for this compound. tandfonline.comnih.gov These pathways generally involve initial modification of the ring or side chain, followed by enzymatic ring cleavage and subsequent metabolism of the resulting aliphatic intermediates. researchgate.netnih.govasm.org

A plausible degradative pathway is outlined in the following steps:

Side-Chain Reduction: The pathway may commence with the reduction of the C5-keto group on the valeric acid side chain. A ketone reductase, likely NADPH-dependent, could convert the ketone to a secondary alcohol, forming 5-hydroxy-5-(4-pyridyl)valeric acid. This step eliminates a reactive carbonyl and can be a prerequisite for further side-chain metabolism or ring attack.

Pyridine Ring Hydroxylation: To destabilize the aromatic pyridine ring for cleavage, one or more hydroxylation steps are typically required. tandfonline.comresearchgate.net A flavin-dependent monooxygenase could catalyze the hydroxylation of the pyridine ring, for instance, at the C2 position. researchgate.net Subsequent enzymatic reactions could lead to a dihydroxylated intermediate, such as 2,5-dihydroxypyridine, which is a common intermediate in the degradation of pyridine derivatives. researchgate.net

Aromatic Ring Cleavage: The dihydroxylated pyridine ring is now susceptible to cleavage by a dioxygenase enzyme. researchgate.net This critical step breaks open the heterocyclic ring, yielding an unsaturated, linear dicarboxylic acid derivative. This type of reaction is a hallmark of aerobic degradation pathways for aromatic compounds.

Metabolism of Aliphatic Intermediates: The linear intermediate generated from ring cleavage would be further processed by a series of enzymes, including hydrolases, dehydrogenases, and isomerases. These reactions would ultimately break down the carbon skeleton into smaller molecules that can enter central metabolic pathways. nih.govasm.org Based on known pyridine degradation pathways, the final products are typically simple organic acids such as succinic acid, fumaric acid, or α-ketoglutarate, which can be readily utilized by the organism for energy and biomass. researchgate.net In some bacteria, the entire catabolism of pyridine results in the formation of succinic acid through a four-step enzymatic process. nih.govasm.org

Table 2: Postulated Enzymatic Steps in the Degradation of this compound

| Step | Transformation | Postulated Enzyme Class | Resulting Intermediate (General Structure) |

|---|---|---|---|

| 1 | Reduction of side-chain ketone | Ketone Reductase | 5-Hydroxy-5-(4-pyridyl)valeric acid |

| 2 | Hydroxylation of pyridine ring | Monooxygenase | Dihydroxylated pyridine derivative |

| 3 | Cleavage of pyridine ring | Dioxygenase | Unsaturated aliphatic dicarboxylic acid derivative |

| 4 | Breakdown of aliphatic chain | Hydrolases, Dehydrogenases | Intermediates of central metabolism (e.g., Succinic Acid) |

Applications of 5 Oxo 5 4 Pyridyl Valeric Acid As a Synthetic Intermediate

Utilization in the Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of 5-Oxo-5-(4-pyridyl)valeric acid makes it an ideal precursor for the synthesis of a variety of complex heterocyclic compounds. The presence of the ketone and carboxylic acid groups allows for a range of cyclization reactions, leading to the formation of new ring systems.

One notable application is in the synthesis of substituted 1,3,4-oxadiazoles. For instance, research has demonstrated the synthesis of 3-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones. This synthesis likely proceeds through the conversion of the carboxylic acid group of this compound into a hydrazide, which then undergoes cyclization with a suitable reagent like carbon disulfide to form the 1,3,4-oxadiazole (B1194373) ring. These compounds are of interest due to their potential biological activities.

The general synthetic approach to 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines using dehydrating agents or the reaction of acid hydrazides with various reagents. researchgate.net The adaptability of the carboxylic acid function in this compound to form the necessary hydrazide intermediate highlights its utility in this context.

| Heterocyclic System | Key Reaction Type | Potential Functionalization |

|---|---|---|

| 1,3,4-Oxadiazoles | Cyclization of acid hydrazide derivative | Substitution at the oxadiazole ring |

| Pyridazines | Condensation with hydrazine (B178648) derivatives | Variations in substituents on the pyridazine (B1198779) ring |

| Pyrimidines | Reaction with urea (B33335) or thiourea (B124793) derivatives | Introduction of diverse functional groups |

Role in the Construction of Functional Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound serves as a key intermediate in the construction of a variety of functional organic molecules. Its derivatives are studied for a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable precursor for the synthesis of bioactive molecules. sigmaaldrich.com

The reactivity of the keto and carboxylic acid groups allows for a wide range of chemical transformations. For example, the ketone can be reduced to a secondary alcohol, while the carboxylic acid can be converted to esters, amides, or acid halides, providing numerous avenues for further functionalization. These transformations enable the introduction of various pharmacophores and the modulation of the physicochemical properties of the final molecules.

The valeric acid side chain itself can be modified, offering another point of diversity in the synthesis of new chemical entities. This adaptability allows for the creation of focused libraries of compounds for screening in drug discovery programs.

Integration into Multi-Step Synthesis Schemes for Research Targets

In the context of medicinal chemistry research, this intermediate can be strategically employed to introduce the pyridyl moiety into a larger molecular framework. The pyridine (B92270) ring is a common feature in many biologically active compounds and approved drugs. nih.gov The ability to introduce this heterocycle via a building block like this compound can simplify synthetic routes and allow for the late-stage introduction of this key structural element.

A hypothetical multi-step synthesis could involve the initial modification of the carboxylic acid or ketone, followed by the use of the pyridine nitrogen for further reactions, such as N-alkylation or coordination to a metal center, thereby building up molecular complexity step-by-step.

Development of Novel Reagents and Catalysts from this compound Derivatives

The pyridine nitrogen atom in this compound and its derivatives can act as a ligand for metal ions, opening up the possibility of developing novel reagents and catalysts. Pyridine-containing ligands are widely used in coordination chemistry and catalysis. chemicalbook.com

By modifying the carboxylic acid and ketone functionalities, it is possible to synthesize tailored ligands where the pyridyl nitrogen is part of a larger chelating system. These ligands can then be complexed with various transition metals to create catalysts for a range of organic transformations. For example, the development of magnetically recoverable nanocatalysts often involves the functionalization of magnetic nanoparticles with organic ligands, and pyridine derivatives are frequently employed for this purpose. chemicalbook.com

The synthesis of such catalysts could involve immobilizing a derivative of this compound onto a solid support, such as silica-coated magnetic nanoparticles. The resulting material could then be used as a recyclable catalyst in various chemical reactions, combining the catalytic activity of the metal center with the ease of separation offered by the magnetic support.

| Catalyst Type | Metal Center | Potential Catalytic Application |

|---|---|---|

| Homogeneous Catalyst | Palladium, Rhodium, Ruthenium | Cross-coupling reactions, Hydrogenation |

| Heterogeneous Catalyst (on support) | Iron, Cobalt, Nickel | Oxidation reactions, C-H activation |

| Magnetically Recoverable Catalyst | Fe3O4 nanoparticles with coordinated metal | Multicomponent reactions, Green chemistry |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Oxo-5-(4-pyridyl)valeric acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., pyridine derivatives and valeric acid intermediates) under controlled conditions. Critical variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalyst use : Acidic or basic catalysts may accelerate cyclization .

- Temperature and time : Reflux conditions (~100–120°C) for 6–12 hours optimize yield .

- Data Table :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | High yield (>80%) above 110°C |

| Reaction Time | 6–12 hrs | Prolonged time reduces byproduct formation |

| Solvent | DMF/DMSO | Higher polarity improves cyclization |

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., pyridyl protons at δ 8.5–8.7 ppm, carbonyl groups at δ 170–175 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 222.1) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability depends on:

- Temperature : Store at –20°C in inert atmospheres to prevent degradation .

- pH : Avoid strongly acidic/basic conditions to preserve the carboxylic acid and pyridyl moieties .

- Light exposure : Use amber vials to prevent photolytic decomposition .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables (e.g., temperature, solvent ratio, catalyst concentration). Steps:

Define factors and levels (e.g., temperature: 100°C vs. 120°C).

Conduct experiments in randomized order to minimize bias.

Analyze interactions using ANOVA to identify significant variables .

- Example Outcome : A 2<sup>3</sup> design may reveal that temperature and solvent polarity interact synergistically to increase yield by 15% .

Q. What mechanistic insights explain the reactivity of this compound in oxidation and reduction reactions?

- Methodological Answer :

- Oxidation : The ketone group undergoes further oxidation to form dicarboxylic acids using KMnO4 in acidic conditions .

- Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol, preserving the pyridyl ring .

- Data Table :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO4, H2SO4, 80°C | 5,5-Dicarboxy-4-pyridyl valeric acid |

| Reduction | NaBH4, EtOH, 25°C | 5-Hydroxy-5-(4-pyridyl)valeric acid |

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

Meta-analysis : Compare datasets across studies to identify variability sources (e.g., assay protocols, cell lines) .

Dose-response validation : Re-test compounds in standardized assays (e.g., IC50 in cancer cell lines) .

Structural analogs : Synthesize derivatives to isolate pharmacophoric groups responsible for activity .

Q. What advanced computational methods predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Corrogate electronic (e.g., HOMO/LUMO) and steric parameters with bioactivity data .

Methodological Considerations for Data Reproducibility

- Quality assurance : Document all synthetic steps, purification methods, and characterization data in line with FAIR principles .

- Reaction scalability : Pilot small-scale reactions (1–5 mmol) before transitioning to gram-scale synthesis .

- Open data practices : Share raw spectral data (NMR, MS) via repositories like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products